

Electronic and conformational analysis of 2-(1-piperidinyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1-piperidinyl)Benzoic acid

Cat. No.: B1299962

[Get Quote](#)

An In-Depth Technical Guide to the Electronic and Conformational Analysis of **2-(1-Piperidinyl)benzoic Acid**

Executive Summary

2-(1-Piperidinyl)benzoic acid is a bifunctional organic molecule whose unique ortho-substitution pattern gives rise to a complex interplay of electronic and steric effects. This guide provides a comprehensive analysis of its structure, focusing on the delicate balance between its neutral and zwitterionic forms, the role of intramolecular hydrogen bonding, and the significant influence of its conformational landscape on its chemical behavior. We detail the electronic push-pull relationship between the electron-donating piperidine moiety and the electron-withdrawing carboxylic acid group, which governs the molecule's reactivity and properties. Furthermore, this document outlines robust experimental methodologies for its synthesis and characterization by spectroscopic techniques, providing researchers and drug development professionals with both foundational knowledge and practical protocols. The insights presented herein are critical for leveraging this scaffold in medicinal chemistry and materials science, where precise control over molecular conformation and electronic properties is paramount.

Introduction

2-(1-Piperidinyl)benzoic acid, with the molecular formula $C_{12}H_{15}NO_2$, is an aromatic carboxylic acid featuring a piperidine ring attached to the ortho-position of the benzoic acid core.^[1] This specific arrangement of a tertiary amine and a carboxylic acid group in close

proximity creates a fascinating molecular architecture that has drawn interest in various fields, particularly medicinal chemistry.^{[1][2]} The molecule serves as a valuable scaffold for synthesizing more complex heterocyclic systems and has been investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.^{[1][2]}

The core of its chemical identity lies in the steric and electronic interactions dictated by the adjacent functional groups. Unlike its meta and para isomers, the ortho-configuration forces a non-planar arrangement, influencing everything from its acidity to its solid-state packing and solution-phase behavior. Understanding the conformational preferences and electronic structure of this molecule is therefore essential for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in biological systems.

Electronic Structure and Properties

The electronic character of **2-(1-piperidinyl)benzoic acid** is dominated by the interaction between its two primary functional groups. The piperidine ring, specifically the nitrogen atom with its lone pair of electrons, acts as a potent electron-donating group through resonance with the aromatic ring.^[1] Conversely, the carboxylic acid group is strongly electron-withdrawing. This "push-pull" dynamic, amplified by their ortho-positioning, significantly influences the electron density distribution across the molecule.

This electronic tension has several consequences:

- **Modulated Acidity:** Ortho-substituted benzoic acids often exhibit increased acidity compared to other isomers. This is attributed to steric hindrance that forces the carboxyl group to twist out of the plane of the benzene ring, reducing resonance stabilization of the neutral acid and stabilizing the carboxylate anion.^[1]
- **Charge-Transfer Characteristics:** The molecule is capable of intramolecular charge-transfer interactions, with the piperidine moiety serving as the electron donor.^[1] This property is crucial for its interaction with biological targets and its potential use in materials science.

Table 1: Molecular Properties of 2-(1-Piperidinyl)benzoic Acid

Property	Value	Source
IUPAC Name	2-piperidin-1-ylbenzoic acid	[1]
CAS Number	42093-97-0	[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1]
Molecular Weight	205.26 g/mol	[1]
Canonical SMILES	C1CCN(CC1)C2=CC=CC=C2 C(=O)O	[1]
InChI Key	TVEAZHOLMPKUGM- UHFFFAOYSA-N	[3]

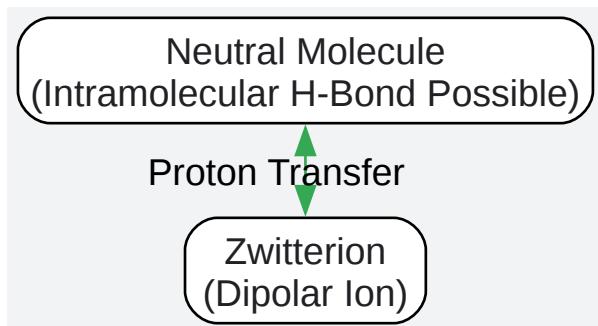
Conformational Analysis: A Molecule of Competing Interests

The conformational landscape of **2-(1-piperidinyl)benzoic acid** is remarkably complex due to the freedom of rotation around the C(aryl)-N and C(aryl)-C(carboxyl) bonds, coupled with the potential for intramolecular proton transfer. The molecule exists in a dynamic equilibrium between several key forms.

The Zwitterionic vs. Neutral Form

A critical feature of this molecule is its potential to exist as a zwitterion, a dipolar ion with both a positive and negative formal charge.[\[4\]](#) This occurs via an intramolecular acid-base reaction where the acidic proton from the carboxyl group is transferred to the basic nitrogen of the piperidine ring.

The equilibrium between the neutral and zwitterionic forms is highly sensitive to the environment:

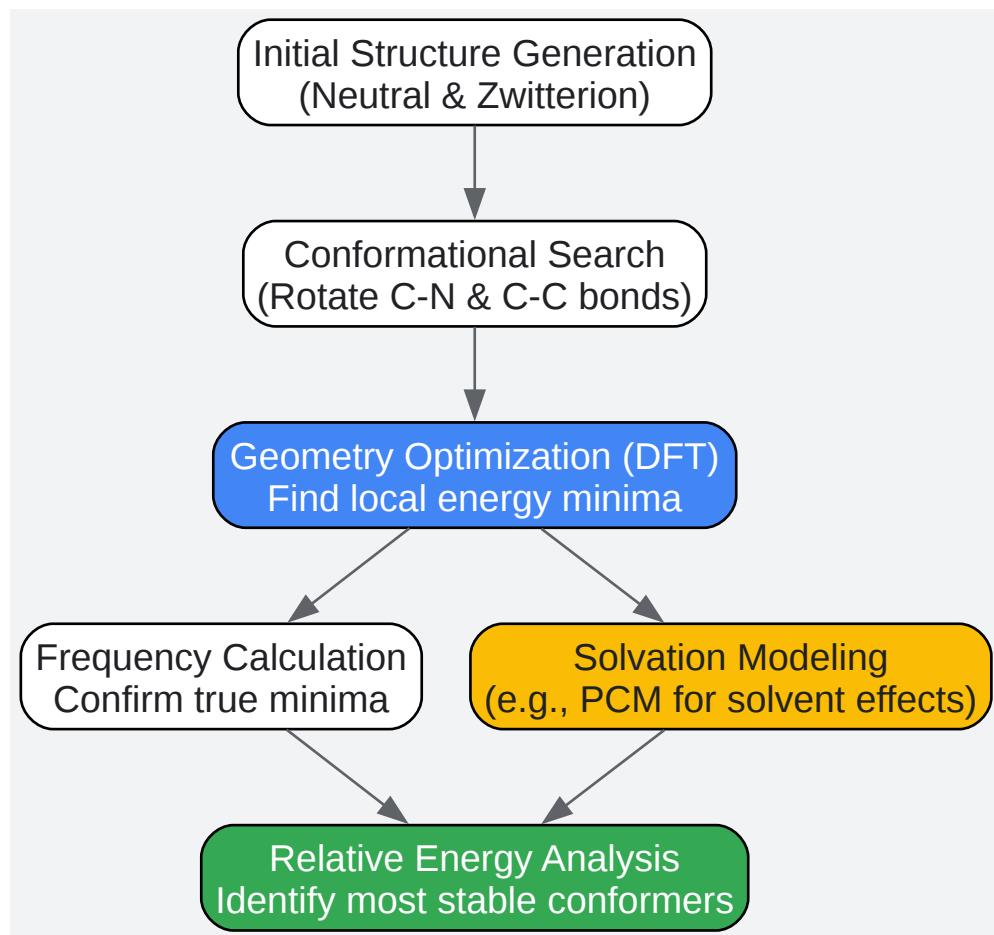

- In Apolar Solvents: The neutral form is generally favored, as nonpolar environments cannot effectively solvate the charged groups of the zwitterion.[\[5\]](#)
- In Polar, Protic Solvents (e.g., Water): The zwitterion is stabilized through hydrogen bonding with solvent molecules, shifting the equilibrium in its favor.[\[4\]](#)

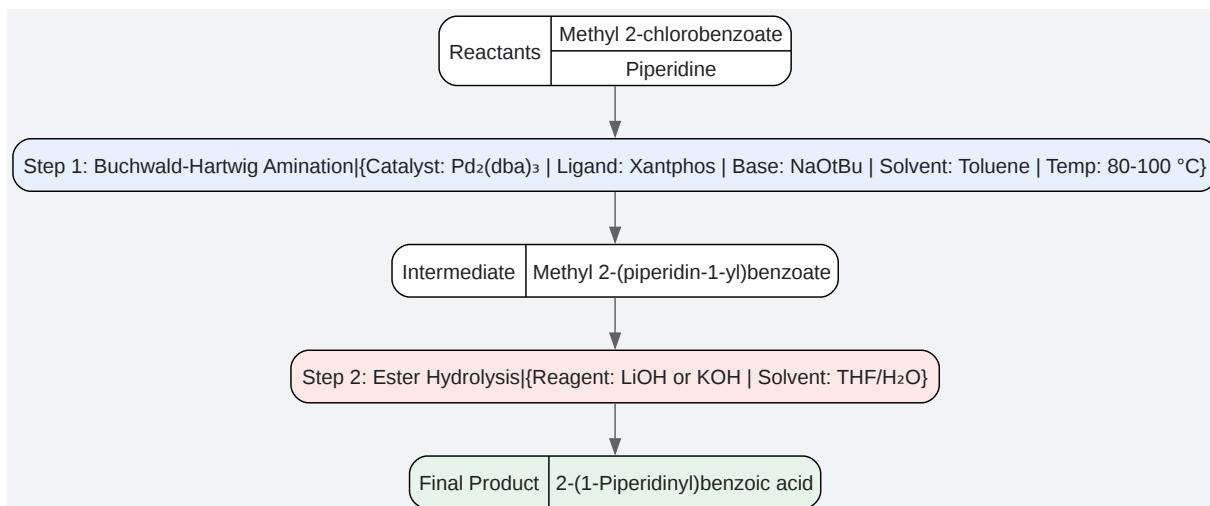
- In the Solid State: The predominant form depends on the crystal packing forces. In many amino acids, the zwitterionic form is dominant in the crystal lattice.[4]

The presence of the zwitterionic form is a key consideration in drug design, as it drastically alters a compound's physicochemical properties, such as solubility, lipophilicity, and ability to cross cell membranes.[6]

Intramolecular Hydrogen Bonding

In the neutral form, a strong intramolecular hydrogen bond can form between the hydroxyl proton of the carboxylic acid and the lone pair of the piperidine nitrogen. This interaction creates a pseudo-six-membered ring, which significantly stabilizes this particular conformation and restricts the rotation of the functional groups.[7][8] In the zwitterionic form, a similar hydrogen bond can occur between the protonated piperidinium group (N^+-H) and one of the carboxylate oxygens. The presence and strength of this bond are crucial determinants of the molecule's preferred shape.




[Click to download full resolution via product page](#)

Caption: Conformational equilibrium of **2-(1-piperidinyl)benzoic acid**.

Computational Modeling Workflow

To quantitatively assess the conformational preferences, computational chemistry methods are indispensable. A typical workflow involves using quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(1-piperidinyl)Benzoic acid | 42093-97-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(1-PIPERIDINYL)BENZOIC ACID | CymitQuimica [cymitquimica.com]
- 4. Zwitterion - Wikipedia [en.wikipedia.org]
- 5. iris.unito.it [iris.unito.it]

- 6. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Intramolecular hydrogen bonding in ortho-substituted benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Electronic and conformational analysis of 2-(1-piperidinyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299962#electronic-and-conformational-analysis-of-2-1-piperidinyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com